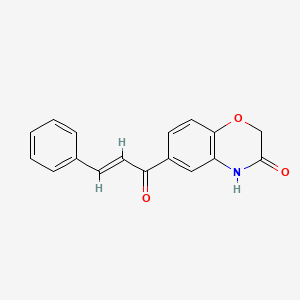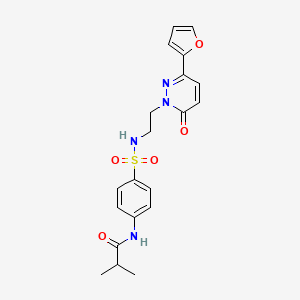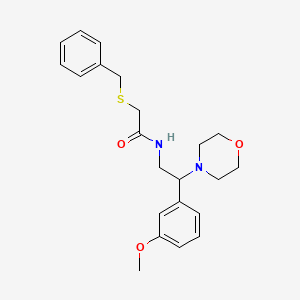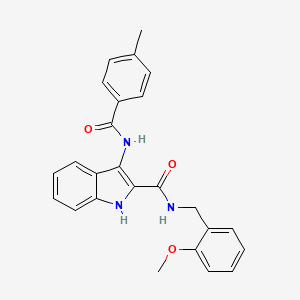![molecular formula C12H21NO4 B2525624 3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid CAS No. 2377032-73-8](/img/structure/B2525624.png)
3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid" is a derivative of azetidine, a four-membered nitrogen-containing ring. Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential use as building blocks for the synthesis of pharmaceuticals .
Synthesis Analysis
Azetidine derivatives can be synthesized through various methods. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, which are structurally related to the compound , were synthesized from 3-benzyloxy-β-lactams and transformed into new building blocks for further chemical synthesis . Another method involves the alkylation of 3-[(Carbobenzyloxy)amino]-N-hydroxy-2-azetidinones with secondary alpha-bromo esters, followed by the removal of protective groups to yield compounds with antimicrobial activity . Additionally, azetidinone derivatives have been prepared through reactions involving 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, and ammonia, followed by treatment with chloroacetic acid and POCl3 .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. The structural confirmation of these compounds is typically achieved using spectroscopic techniques such as IR, 1H-NMR, and elemental analysis . X-ray crystallographic analysis has also been employed to unambiguously confirm the structure of azetidine derivatives .
Chemical Reactions Analysis
Azetidine derivatives undergo various chemical reactions. For example, they can participate in aza-Michael addition with NH-heterocycles to yield functionalized amino acid derivatives . They can also undergo transformations involving sodium methoxide, ammonia, and amines, leading to a variety of products including amides, acryloylthioacetates, and oxazepine diones . The stereochemistry of the azetidine moiety is crucial for the biological activity of these compounds, as demonstrated by the synthesis of stereochemically pure azetidinylquinolones and their evaluation as antibacterial agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of substituents such as trifluoromethyl groups and halogens can significantly affect their reactivity and biological activity. For instance, the introduction of fluorine atoms can increase the lipophilicity and metabolic stability of these compounds . The chirality of azetidine derivatives is also an important factor, as it can impact their pharmacokinetic behavior and the ability to inhibit enzymes such as human leukocyte elastase .
Applications De Recherche Scientifique
Chemical Properties and Applications
Therapeutic Potential and Mechanism of Action
Compounds with complex structures similar to 3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid often undergo investigation for their pharmacological properties. Research on related molecules, such as azelaic acid, has shown effectiveness in the treatment of acne and various hyperpigmentary skin disorders due to their antiproliferative and cytotoxic effects on human malignant melanocytes. The selectivity of these actions suggests a potential area of application for related compounds in dermatological treatments and possibly in addressing cutaneous malignant melanoma (Fitton & Goa, 1991).
Industrial and Environmental Applications
The broader family of compounds, including carboxylic acids and their derivatives, has been explored for various industrial applications. These include their use as precursors for biofuel components, as well as in the chemical synthesis of value-added products such as propylene. Biotechnological advancements have allowed for the microbial production of these molecules from renewable resources, highlighting their significance in sustainable chemistry (Walther & François, 2016).
Biochemical and Molecular Research
In biochemical research, the understanding of carboxylic acids and their mechanisms of action at the molecular level provides insights into cellular processes and disease pathways. Studies have focused on the inhibition of microbial growth by carboxylic acids, examining their impact on cell membrane integrity and internal pH balance. This research is vital for developing strategies to enhance microbial tolerance to carboxylic acids, which is crucial for the production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Propriétés
IUPAC Name |
3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,8-13)6-5-9(14)15/h5-8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXANPTCTPXWYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)
![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)
![1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propan-2-one hydrochloride](/img/structure/B2525546.png)
![Ethyl 2-(cyclopropanecarboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2525548.png)


![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)
![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)




![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)